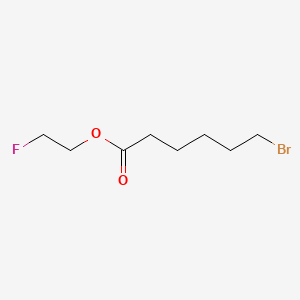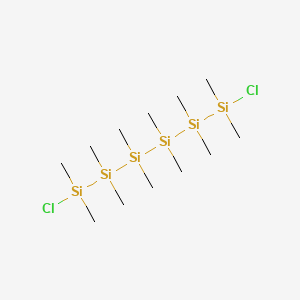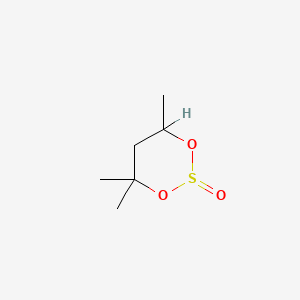
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide is an organic compound with the molecular formula C6H12O3S. It is known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a dioxathiane ring, which includes sulfur and oxygen atoms, and three methyl groups attached to the ring structure .
Preparation Methods
The synthesis of 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide involves several steps and specific reaction conditions. One common method includes the reaction of 4,4,6-trimethyl-1,3,2-dioxathiane with an oxidizing agent to introduce the oxide group. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 2-oxide: Similar in structure but lacks the trimethyl groups, leading to different reactivity and applications.
4,5,6-Trimethyl-1,3,2-dioxathiane 2-oxide: Another closely related compound with slight variations in the position of methyl groups.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the oxide group, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
4727-95-1 |
|---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
4,4,6-trimethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5-4-6(2,3)9-10(7)8-5/h5H,4H2,1-3H3 |
InChI Key |
BDZTUIYOUUDAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OS(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


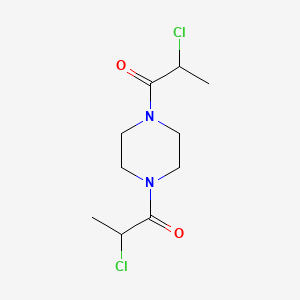
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
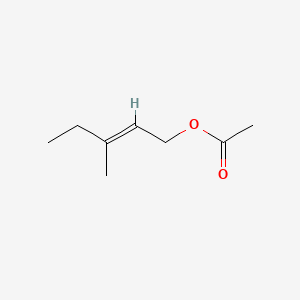
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
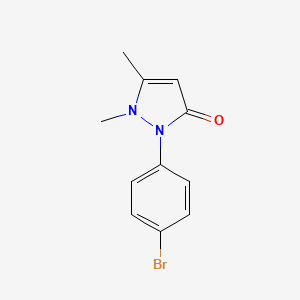
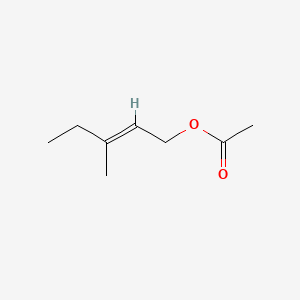
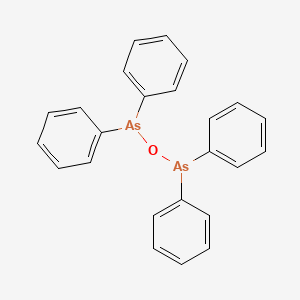
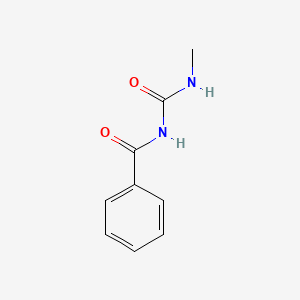

![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
